N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19(20-14-6-7-17-18(12-14)26-13-25-17)21-10-8-16(9-11-21)27(23,24)15-4-2-1-3-5-15/h1-7,12,16H,8-11,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDQDCPQZIVPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the phenylsulfonyl group, and the construction of the piperidine ring. Common synthetic routes may involve:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Construction of the piperidine ring: This can be accomplished through cyclization reactions involving amines and appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties are leveraged in the development of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the phenylsulfonyl group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The benzo[d][1,3]dioxol-5-yl (piperonyl) group is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions. Key analogs and their structural differences are summarized below:
Key Observations :
- Sulfonyl Group Impact : The phenylsulfonyl group in the target compound enhances receptor binding via hydrophobic and electrostatic interactions. Fluorosulfonyl (LUF7746) increases covalent binding efficacy, while methylsulfonyl (LUF7747) abolishes reactivity .
- Linker Flexibility : Compounds with rigid linkers (e.g., penta-2,4-dienamide in D14–D20) exhibit improved antiproliferative activity compared to flexible alkyl chains .
- Piperonyl Positioning: The 1-carboxamide position optimizes steric compatibility with receptor pockets, as seen in adenosine A₁ agonists .
Pharmacological Profiles
Adenosine A₁ Receptor Modulation
- LUF7746 : Acts as a covalent partial agonist (EC₅₀ = 12 nM) by forming a disulfide bond with Cys³⁰⁴ in the receptor. Its fluorosulfonyl warhead is critical for irreversible binding .
Antiproliferative Activity
- D14–D20 : Derivatives with extended conjugated systems (e.g., D14, D15) show potent activity against breast cancer cells (MCF-7 IC₅₀ = 1.2–3.5 µM), attributed to tubulin polymerization inhibition .
Allosteric Modulation
Physicochemical Properties
| Property | Target Compound | LUF7746 | D14 |
|---|---|---|---|
| LogP | ~3.1 (predicted) | ~2.8 | ~4.2 |
| Water Solubility | Low (≤10 µM) | Moderate (~50 µM) | Very low (≤1 µM) |
| Melting Point | Not reported | Not reported | 208.9–211.3°C |
| Stability | Stable in DMSO | Air-sensitive (fluorosulfonyl) | Stable under inert conditions |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C17H21N3O4S
- Molecular Weight : 365.43 g/mol
- IUPAC Name : this compound
The compound features a piperidine core substituted with a benzo[d][1,3]dioxole and a phenylsulfonyl group, which are crucial for its biological activity.
This compound exhibits its biological effects primarily through the modulation of neurotransmitter systems and enzyme inhibition:
- Modulation of AMPA Receptors : The compound acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, enhancing synaptic transmission and improving cognitive functions .
- Inhibition of Enzymatic Activity : It has been shown to inhibit soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play roles in inflammation and vascular function .
1. Neuroprotective Effects
Research indicates that this compound possesses neuroprotective properties. In animal models, it has been shown to:
- Enhance Endurance : In studies involving forced swimming tests on mice, administration of the compound significantly increased swimming endurance by improving muscle glycogen levels and reducing lactic acid accumulation .
- Antioxidant Activity : The compound also elevates the activities of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), contributing to its neuroprotective effects .
2. Anti-inflammatory Activity
The compound's ability to inhibit soluble epoxide hydrolase suggests potential anti-inflammatory effects:
- Reduction in Inflammatory Markers : Studies have demonstrated that treatment with this compound leads to decreased levels of pro-inflammatory cytokines in various models of inflammation .
Case Studies
Several studies highlight the therapeutic potential of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
